molecular formula C29H48Cl2N2 B14441454 1-Methyl-1'-octadecyl-4,4'-bipyridin-1-ium dichloride CAS No. 75805-29-7

1-Methyl-1'-octadecyl-4,4'-bipyridin-1-ium dichloride

Cat. No.: B14441454
CAS No.: 75805-29-7
M. Wt: 495.6 g/mol
InChI Key: KLDKREDWZDWTOO-UHFFFAOYSA-L
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Description

1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride is a quaternary ammonium salt derived from bipyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with 1-bromooctadecane in the presence of a base, followed by methylation using methyl iodide. The resulting product is then treated with hydrochloric acid to yield the dichloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of radical cations, while oxidation can produce various oxidized derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an effective redox mediator. This property is harnessed in various applications, such as electrochromic devices, where the compound’s color changes upon reduction and oxidation .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in the formation of micelles and other supramolecular assemblies .

Properties

CAS No.

75805-29-7

Molecular Formula

C29H48Cl2N2

Molecular Weight

495.6 g/mol

IUPAC Name

1-methyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride

InChI

InChI=1S/C29H48N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-31-26-21-29(22-27-31)28-19-24-30(2)25-20-28;;/h19-22,24-27H,3-18,23H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

KLDKREDWZDWTOO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-]

Origin of Product

United States

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